molecular formula C13H16O3 B14301228 Ethyl 3-ethoxy-3-phenylprop-2-enoate CAS No. 116519-41-6

Ethyl 3-ethoxy-3-phenylprop-2-enoate

Katalognummer: B14301228
CAS-Nummer: 116519-41-6
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: JDUYRHOPIWREKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-ethoxy-3-phenylprop-2-enoate is an organic compound with a distinct chemical structure that includes an ethoxy group, a phenyl group, and a prop-2-enoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cinnamate with ethanol in the presence of a catalyst such as methanesulfonic acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the fractionation of natural oils such as styrax and galangal oil. These oils are processed to isolate the desired compound, which is then purified through distillation and other refining techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-ethoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-ethoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-ethoxy-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. In tissue clearing applications, it works by homogenizing the refractive index of biological samples, allowing for enhanced imaging depth and clarity. This process involves the removal or modification of certain components within the tissue, making it more transparent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-ethoxy-3-phenylprop-2-enoate is unique due to its combination of an ethoxy group and a phenylprop-2-enoate structure. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

116519-41-6

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

ethyl 3-ethoxy-3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O3/c1-3-15-12(10-13(14)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI-Schlüssel

JDUYRHOPIWREKP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=CC(=O)OCC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.